molecular formula C17H22Br2O4 B13126826 2,3,5-Trimethyl-1,4-phenylene bis(2-bromo-2-methylpropanoate)

2,3,5-Trimethyl-1,4-phenylene bis(2-bromo-2-methylpropanoate)

Cat. No.: B13126826
M. Wt: 450.2 g/mol
InChI Key: CSOIRZDJIGAUPC-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) is an organic compound characterized by its unique structure, which includes two bromine atoms and multiple methyl groups. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) typically involves the bromination of 2,3,5-trimethyl-1,4-phenylenebis(2-methylpropanoate). The reaction is carried out under controlled conditions to ensure the selective bromination of the desired positions on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and methyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and analytical applications.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylpropane: A simpler compound with a similar bromine-containing structure.

    1,4-Dibromo-2,5-bis(2-trimethylsilyl)ethynylbenzene: Another brominated aromatic compound with different substituents.

    2,4,5-Trifluorobenzyl bromide: A fluorinated analog with similar reactivity.

Uniqueness

2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) is unique due to its specific arrangement of bromine and methyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various research applications.

Properties

Molecular Formula

C17H22Br2O4

Molecular Weight

450.2 g/mol

IUPAC Name

[4-(2-bromo-2-methylpropanoyl)oxy-2,3,5-trimethylphenyl] 2-bromo-2-methylpropanoate

InChI

InChI=1S/C17H22Br2O4/c1-9-8-12(22-14(20)16(4,5)18)10(2)11(3)13(9)23-15(21)17(6,7)19/h8H,1-7H3

InChI Key

CSOIRZDJIGAUPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC(=O)C(C)(C)Br)C)C)OC(=O)C(C)(C)Br

Origin of Product

United States

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